Nabumetone-d3

描述

萘布洛芬-d3 是萘布洛芬的氘代版本,萘布洛芬是一种非甾体类抗炎药(NSAID)。萘布洛芬本身是一种口服活性非酸性抗炎剂,作为环氧合酶-2(COX-2)的选择性抑制剂。 萘布洛芬-d3 主要用作质谱法中萘布洛芬定量的内标 .

准备方法

合成路线及反应条件

萘布洛芬-d3 的合成涉及将氘原子掺入萘布洛芬分子中。这可以通过多种方法实现,包括使用氘气或氘代试剂进行催化氢化。一般的合成路线包括以下步骤:

起始原料: 合成从前体分子开始,通常是萘衍生物。

氘代: 前体进行氘代,其中氢原子被氘原子取代。这可以使用氘气 (D2) 在如钯碳 (Pd/C) 等催化剂存在下进行。

官能化: 然后对氘代中间体进行官能化,以引入丁酮部分,从而形成萘布洛芬-d3。

工业生产方法

萘布洛芬-d3 的工业生产遵循类似的合成路线,但规模更大。该过程涉及:

批量氘代: 使用氘气和合适的催化剂对大量前体进行氘代。

纯化: 使用结晶或色谱等技术对氘代产物进行纯化,以达到所需的纯度水平。

质量控制: 最终产品经过严格的质量控制,以确保一致性和纯度,通常使用核磁共振 (NMR) 和质谱等技术。

化学反应分析

General Information

Nabumetone: Nabumetone (4-(6-methoxy-2-naphthyl)-2-butanone) has the molecular formula C15H16O2 and a molecular weight of 228.2863 .

Nabumetone-d3: this compound is a version of Nabumetone where three hydrogen atoms have been replaced by deuterium . This isotopic modification is often used in pharmacological research to study the metabolism, pharmacokinetics, and other properties of the parent drug .

Metabolism of Nabumetone

Nabumetone is a prodrug that requires enzymatic conversion to its active form. The primary metabolic pathway involves the following steps :

- Reduction: Nabumetone is reduced to 3-hydroxy nabumetone by aldo-keto reductase-1C family enzymes and by corticosteroid 11-beta-dehydrogenase.

- Oxidation: 3-hydroxy nabumetone then undergoes oxidative cleavage, a reaction primarily mediated by CYP1A2, to form 6-MNA (6-methoxy-2-naphthylacetic acid), which is the active metabolite responsible for COX inhibition.

- O-demethylation: 6-MNA is further metabolized via O-demethylation by CYP2C9, resulting in 6-hydroxy-2-naphthylacetic acid (6-HNA).

- Conjugation: Both 6-MNA and 6-HNA undergo conjugation reactions to form glucuronide conjugates, some of which are further conjugated with glycine residues.

Chemical Reactions of this compound

Because this compound is a labeled analog of Nabumetone, its chemical reactions are expected to be similar, with minor differences due to the presence of deuterium. Deuterium can affect the rate of metabolism of a drug .

Key reactions involving this compound include:

- Reduction : Similar to Nabumetone, this compound can undergo reduction to form 3-hydroxy this compound.

- Oxidation : The CYP1A2 enzyme mediates the conversion of the reduced metabolite to 6-MNA.

- O-demethylation : Further metabolized by CYP2C9 to form other metabolites.

- Conjugation : Both 6-MNA and 6-HNA can form glucuronide conjugates .

Other reactions

- Synthesis : Nabumetone can be synthesized through various methods, including reacting 2-acetyl-5-bromo-6-methoxynaphthalene with an alkyl acetate .

- Hydrogenation : Nabumetone can also be obtained by catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-4-hydroxybut-3-en-4-one .

Pharmacokinetics

Nabumetone is well-absorbed in the GI tract, with approximately 35% converted to its active metabolite 6-MNA during first-pass metabolism . Food increases the rate of absorption. 6-MNA is highly bound to plasma proteins (over 99%), primarily albumin .

科学研究应用

Pharmacological Profile

Nabumetone is a prodrug that is metabolized into its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which selectively inhibits cyclooxygenase-2 (COX-2). This selectivity is significant as it reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs. The pharmacokinetic properties of nabumetone-d3 are essential for understanding its therapeutic applications.

Key Pharmacokinetic Parameters

| Parameter | Value (Nabumetone) | Value (this compound) |

|---|---|---|

| Tmax (hours) | 2-4 | TBD |

| Half-life (hours) | 22.5 - 29.8 | TBD |

| Bioavailability | ~35% | TBD |

| Volume of Distribution | 53 L | TBD |

Note: TBD indicates that specific data for this compound may not be available or requires further research.

Therapeutic Applications

This compound has been explored for its therapeutic applications in various conditions:

- Osteoarthritis and Rheumatoid Arthritis : Clinical studies have shown that nabumetone effectively reduces pain and inflammation in patients with these conditions, with a favorable safety profile compared to traditional NSAIDs .

- Ankylosing Spondylitis : Nabumetone has been evaluated for efficacy in managing symptoms associated with ankylosing spondylitis, demonstrating comparable effectiveness to other NSAIDs .

- Soft Tissue Injuries : The drug has also been studied for its role in treating acute soft tissue injuries, providing analgesic effects similar to other NSAIDs .

Case Studies and Clinical Trials

Several clinical trials have assessed the efficacy and safety of nabumetone and its deuterated form:

- Study on Efficacy in Osteoarthritis : A double-blind, randomized controlled trial compared nabumetone to placebo in patients with osteoarthritis. Results indicated significant pain reduction and improved function in those receiving nabumetone, with fewer gastrointestinal side effects compared to traditional NSAIDs .

- Long-term Safety Study : A post-marketing surveillance study involving over 10,000 patients revealed that nabumetone had a low incidence of serious adverse effects, including gastrointestinal bleeding and liver injury, which are common concerns with NSAID use .

作用机制

萘布洛芬-d3 与萘布洛芬一样,是一种前药,在肝脏中代谢为其活性形式 6-甲氧基-2-萘基乙酸 (6MNA)。活性代谢物抑制环氧合酶-2(COX-2)酶,该酶参与介导炎症和疼痛的 prostaglandins 的合成。 通过选择性抑制 COX-2,萘布洛芬-d3 减少炎症和疼痛,与非选择性 NSAID 相比,胃肠道副作用更少 .

相似化合物的比较

类似化合物

萘布洛芬: 萘布洛芬-d3 的非氘代形式。

塞来昔布: 另一种作为抗炎剂使用的选择性 COX-2 抑制剂。

美洛昔康: 具有类似抗炎特性的选择性 COX-2 抑制剂。

独特性

萘布洛芬-d3 的独特性在于其氘代,这使其在分析化学中特别有用作内标。 氘原子提供了独特的质量差,允许使用质谱法对复杂生物基质中的萘布洛芬进行精确定量 .

生物活性

Nabumetone-d3 is a deuterated analog of nabumetone, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for treating osteoarthritis and rheumatoid arthritis. This compound has garnered attention in pharmacological research due to its unique properties, including enhanced pharmacokinetics and metabolic stability. The following sections detail the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies.

This compound is characterized by its non-acidic nature and selective inhibition of cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. The compound is metabolized in the body to produce 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite responsible for its anti-inflammatory effects. The metabolic pathway includes:

- Reduction to 3-hydroxy nabumetone via aldo-keto reductase enzymes.

- Oxidative cleavage by cytochrome P450 enzymes (primarily CYP1A2) to form 6-MNA.

- O-demethylation by CYP2C9 leading to further metabolites such as 6-hydroxy-2-naphthylacetic acid (6-HNA).

This metabolic profile allows this compound to exert potent anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects commonly associated with other NSAIDs due to its preferential COX-2 inhibition over COX-1 .

Therapeutic Applications

This compound has been evaluated for its efficacy in various clinical settings, particularly in managing pain and inflammation associated with arthritis. Key findings include:

- Rheumatoid Arthritis : In a comparative study, patients treated with Nabumetone exhibited significant improvements in pain relief and reduction of morning stiffness compared to those treated with naproxen .

- Osteoarthritis : Clinical trials indicate that this compound is effective in reducing symptoms of osteoarthritis, with a recommended dosage of 1 g once daily being well tolerated .

- Long-term Safety : Post-marketing surveillance has shown a low incidence of gastrointestinal complications, attributed to Nabumetone's unique chemical properties .

Comparative Studies

The following table summarizes key findings from studies comparing this compound with other NSAIDs:

Case Studies

Several case studies highlight the clinical applications and outcomes associated with this compound:

- Case Study on Efficacy : A double-blind study involving 298 patients revealed that those receiving Nabumetone showed significant improvement in the Ritchie articular index compared to those on naproxen after three months .

- Long-term Use : A cohort study followed 1,677 patients over two years, reporting a cumulative incidence of peptic ulcers at just 0.8%, demonstrating the safety profile of Nabumetone during prolonged therapy .

属性

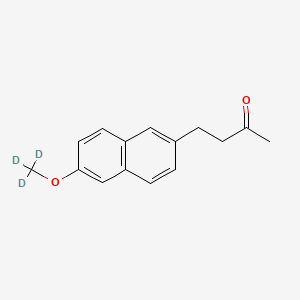

IUPAC Name |

4-[6-(trideuteriomethoxy)naphthalen-2-yl]butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXXJMDCKKHMKV-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676051 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216770-08-9 | |

| Record name | 4-{6-[(~2~H_3_)Methyloxy]naphthalen-2-yl}butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。